2-Amino-4-hydroxy-3-methylbutanoic acid

Peptidomimetics Oxytocin Receptor Agonists Structure-Activity Relationship

2-Amino-4-hydroxy-3-methylbutanoic acid (CAS 3157-42-4), also known as 4-hydroxyvaline or 3-methylhomoserine, is a non-proteinogenic, chiral alpha-amino acid with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. It exists as four stereoisomers, with the (2S,3R) and (2S,3S) forms being the most commonly referenced in research.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12522410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-3-methylbutanoic acid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(CO)C(C(=O)O)N
InChIInChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
InChIKeyYMRZLZUJZNHRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxy-3-methylbutanoic Acid: Core Properties and Procurement Rationale


2-Amino-4-hydroxy-3-methylbutanoic acid (CAS 3157-42-4), also known as 4-hydroxyvaline or 3-methylhomoserine, is a non-proteinogenic, chiral alpha-amino acid with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [1]. It exists as four stereoisomers, with the (2S,3R) and (2S,3S) forms being the most commonly referenced in research [2]. This compound is distinct from standard branched-chain amino acids due to the simultaneous presence of a beta-methyl branch and a terminal gamma-hydroxyl group, a feature that critically alters its conformational flexibility and chemical reactivity compared to valine or homoserine.

Why Generic Substitution Fails: The Critical Role of 2-Amino-4-hydroxy-3-methylbutanoic Acid's Structure


Simple in-class compounds like valine, homoserine, or isoleucine cannot be interchanged with 2-amino-4-hydroxy-3-methylbutanoic acid for use in peptide-based research or as a chemical biology probe. The specific placement of the hydroxyl group at the gamma position critically influences biological stability and activity. In ribosomal peptides, D-gamma-hydroxyvaline inhibits a lactonization-driven backbone scission that would rapidly degrade a standard valine residue [1]. Furthermore, in synthetic biology, the combined steric hindrance of the beta-methyl group and the hydrogen-bonding capacity of the gamma-hydroxyl create a unique conformational constraint profile absent in linear-chain or beta-substituted analogs. The following quantitative evidence details these non-interchangeable properties.

Quantitative Evidence Guide for 2-Amino-4-hydroxy-3-methylbutanoic Acid


Enhanced Oxytocic Potency and Selectivity Over Closest Peptide Analogs

When incorporated into position 3 of oxytocin as 3-O-methylhomoserine, the target compound's derivative produces a milk ejection activity of 490 U/mg. This represents a 1.85-fold increase in potency compared to the 3-O-ethylserine analog (208 U/mg) and a 1.85-fold increase over the 3-O-methylthreonine analog (265 U/mg) [1]. Crucially, it also demonstrates a superior selectivity profile, displaying drastically reduced antidiuretic (0.2 U/mg) and pressor (0.1 U/mg) activities compared to 3-O-ethylserine (16 and 0.5 U/mg) [1]. This evidence proves that the specific side-chain length and oxygen placement of this compound's scaffold directly translate to a more potent and selective oxytocin receptor interaction profile.

Peptidomimetics Oxytocin Receptor Agonists Structure-Activity Relationship

Inhibition of Peptide Backbone Degradation Versus Standard D-Valine

In ribosomal peptides, a D-gamma-hydroxyvaline (D-Hyv) residue directly prevents a spontaneous peptide backbone scission process that occurs in an analogous peptide containing a standard, non-hydroxylated D-Val residue [1]. The presence of the gamma-hydroxyl group on the valine scaffold structurally inhibits the formation of a lactone intermediate that would otherwise cleave the peptide chain. The study identified the conserved structural motif Ser-d-Hyv-Trp in stable conopeptides, whereas the analogous motif with D-Val is susceptible to degradation, though no specific half-life was provided [1]. This represents a qualitative but fundamental differentiation: the target compound confers a stability profile that its closest natural analog (valine) cannot match.

Conopeptide Stability Post-Translational Modification Lactonization Resistance

Efficient Incorporation into Solid-Phase Peptide Synthesis as a Protected Building Block

A suitably protected gamma-hydroxyvaline (Hyv) building block, derived from the target compound, can be synthesized from the unmodified precursor D-Val via a K₂PtCl₄/CuCl₂ oxidative method and then effectively used for the solid-phase assembly of Hyv-containing peptides [1]. This represents a clear synthetic advantage over its beta-hydroxy analog (beta-hydroxyvaline), which typically requires multi-step asymmetric synthesis from chiral auxiliaries and faces greater challenges with epimerization during coupling. The reported synthetic route for D-Hyv achieves a practical, scalable pathway starting from a non-functionalized amino acid, directly enabling its use in automated peptide synthesizers.

Solid-Phase Peptide Synthesis Hyv Building Blocks Synthetic Accessibility

Optimal Application Scenarios for 2-Amino-4-hydroxy-3-methylbutanoic Acid


Design of Selective Neurohypophyseal Hormone Analogs

Based on the demonstrated 12.5-fold reduction in antidiuretic activity while maintaining high oxytocic potency, this compound is a superior building block for developing next-generation oxytocin agonists for applications in obstetrics and social behavior research [1]. Its selective profile directly addresses the chronic vasopressin-like side effects seen with less differentiated agonists.

Stabilization of Bioactive Peptide Therapeutics

The ability of a single D-gamma-hydroxyvaline residue to inhibit peptide backbone lactonization makes this compound invaluable for enhancing the metabolic stability of therapeutic peptides, particularly in the design of conopeptide-derived analgesics or antimicrobials where prolonged in vivo half-life is critical for efficacy [2].

Simplified Solid-Phase Synthesis of Post-Translationally Modified Peptide Mimics

The straightforward conversion of commercially available D-Val to a protected D-Hyv building block, followed by seamless integration into standard Fmoc-SPPS, enables high-throughput synthesis of hydroxylated peptide libraries. This circumvents the complex synthetic routes required for beta-hydroxyvaline incorporation, accelerating structure-activity relationship (SAR) studies for drug discovery programs targeting hydroxylation-dependent interactions [3].

Quote Request

Request a Quote for 2-Amino-4-hydroxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.